
Mafenide hydrochloride
描述
马费尼德是一种磺胺类抗菌剂,主要用于治疗严重烧伤。 它以其降低烧伤组织细菌数量的能力而闻名,从而促进深层烧伤的愈合 . 马费尼德通常用作局部药物,在湿敷料下,覆盖在切除的烧伤伤口上的网状自体移植上 .
准备方法
合成路线及反应条件
合成通常涉及甲苯的磺化,然后进行胺化引入氨基甲基 . 反应条件通常需要控制温度和使用催化剂,以确保获得所需的产物。
工业生产方法
在工业环境中,马费尼德以类似的合成路线大量生产,但针对规模进行了优化。 该过程涉及使用高纯度试剂和先进设备来保持一致性和质量。 最终产品通常制成醋酸马费尼德,用于局部应用 .
化学反应分析
反应类型
马费尼德经历几种类型的化学反应,包括:
氧化: 马费尼德可以被氧化形成各种衍生物,尽管这在它的典型用途中并不常见。
还原: 由于其稳定的磺胺结构,马费尼德的还原反应较少见。
常用试剂及条件
用于涉及马费尼德的反应的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控的温度和 pH 条件下进行,以确保化合物的稳定性 .
形成的主要产品
马费尼德反应形成的主要产品包括各种取代衍生物,它们可能具有不同的抗菌特性。 这些衍生物通常因其在治疗不同类型感染中的潜在用途而被研究 .
科学研究应用
Burn Treatment
Mafenide hydrochloride is primarily used in burn care to prevent septicemia caused by susceptible organisms. Clinical studies have demonstrated that topical application leads to significant reductions in bacterial load on burn wounds. For instance, an 11.2% mafenide acetate cream has been shown to achieve peak plasma concentrations within two hours of application .
Management of Contaminated Wounds
In a study involving anesthetized goats with massive contaminated wounds, the application of this compound aqueous spray resulted in negative cultures for Clostridium perfringens and effectively controlled Pseudomonas aeruginosa infections . This highlights its potential utility in emergency settings for managing complex wounds.
Pharmacokinetics
This compound is absorbed through devascularized areas such as burn eschar, with peak concentrations occurring within two to four hours post-application. The drug's rapid metabolism results in a short half-life, necessitating frequent applications for sustained antimicrobial activity .
Parameter | Value |
---|---|
Peak Plasma Concentration | 26-197 µg/mL (varies by dose) |
Time to Peak Plasma | 2 hours |
Metabolite Peak Time | 3 hours |
Elimination Route | Urinary excretion |
Efficacy Studies
Research has shown that this compound significantly reduces infection rates in burn patients compared to controls receiving standard care without this agent. In one study, patients treated with mafenide experienced lower rates of infection and improved healing times .
Pain Assessment Studies
A double-blind study assessed pain responses to various mafenide formulations. Results indicated that higher concentrations (11.2%) caused more pain than lower concentrations (5%), suggesting that while more effective, higher concentrations may require careful management due to associated discomfort .
Adverse Effects and Considerations
While generally well-tolerated, this compound can cause side effects such as local pain, burning sensations, rash, and skin maceration from prolonged wet dressings . Rare but serious adverse effects include bone marrow suppression and hemolytic anemia in predisposed individuals.
作用机制
马费尼德的精确作用机制尚不完全清楚。 它已知可以减少无血管烧伤组织中的细菌数量,促进深层烧伤的自愈 . 马费尼德代谢为碳酸酐酶抑制剂,这可能有助于其抗菌作用 . 所涉及的分子靶标和途径包括抑制细菌酶和破坏细菌细胞膜 .
相似化合物的比较
马费尼德在磺胺类抗菌剂中是独特的,因为它在治疗烧伤伤口中的特定用途。 类似的化合物包括:
磺胺嘧啶银: 另一种用于烧伤伤口的局部抗菌剂,但具有不同的化学性质和作用机制。
氯霉素: 用于治疗烧伤伤口感染,特别是面部烧伤.
生物活性
Mafenide hydrochloride, a sulfonamide-type antimicrobial agent, is primarily used in the treatment of severe burns and contaminated wounds. Its biological activity is characterized by its antimicrobial properties, mechanism of action, clinical applications, and associated case studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical and Pharmacological Profile
Chemical Structure and Properties:
- Chemical Formula: CHClNOS
- Molecular Weight: 186.69 g/mol
- Mechanism of Action: Mafenide inhibits carbonic anhydrase enzymes, which are crucial for various physiological processes. It reduces bacterial populations in avascular burn tissue, promoting healing .
Pharmacokinetics:
- Route of Administration: Topical application
- Absorption: Absorbed through devascularized areas into systemic circulation.
- Metabolism: Metabolized into carbonic anhydrase inhibitors; the parent compound is not detected in urine .
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including:
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Escherichia coli
This antimicrobial action is critical in preventing infections in burn wounds, where the risk of bacterial colonization is high .
Clinical Applications
This compound is indicated for:
- Treatment of severe burns
- Management of contaminated wounds
- Use as an adjunctive therapy under moist dressings over meshed autografts on excised burn wounds
Case Studies and Research Findings
Several studies have highlighted the effectiveness and safety profile of this compound:
Pain Response Study
A double-blind clinical study involving 37 patients assessed pain responses to different formulations of mafenide acetate (Sulfamylon). Results indicated that higher concentrations (11.2%) caused significantly more pain than lower concentrations (5%). The study concluded that hypertonicity rather than pH was responsible for this increased pain response .
Efficacy in Contaminated Wounds
Research has demonstrated that topical application of this compound in massive contaminated wounds resulted in negative cultures for Clostridium perfringens and effective control over Pseudomonas aeruginosa. This suggests that this compound can significantly enhance recovery outcomes in severely contaminated injuries .
Data Table: Summary of Clinical Findings
Study/Case | Population | Intervention | Outcome |
---|---|---|---|
Pain Response | 37 patients | Mafenide acetate formulations | Higher pain levels with 11.2% concentration |
Contaminated Wounds | Animal models | Topical mafenide spray | Negative cultures for C. perfringens; control over P. aeruginosa |
属性
IUPAC Name |
4-(aminomethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRLRRVMHJFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047860 | |
Record name | Mafenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |
Record name | Mafenide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138-39-6 | |
Record name | Mafenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mafenide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mafenide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mafenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mafenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mafenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAFENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。